molecular formula C19H20N4OS B5805400 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide

Cat. No. B5805400
M. Wt: 352.5 g/mol
InChI Key: LULLIACRXMLDGW-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide, also known as EBT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide is not fully understood. However, studies have suggested that 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide may exert its biological effects by inhibiting enzymes, such as topoisomerase and proteases, or by interacting with DNA and RNA.
Biochemical and Physiological Effects:
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. For example, studies have demonstrated that 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide can induce apoptosis, inhibit cell proliferation, and alter gene expression. 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has also been shown to modulate the immune system and exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide is a promising compound with potential applications in various fields. Future research directions could include investigating the structure-activity relationship of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide and its derivatives, exploring its potential as a drug candidate, and developing new synthetic methods for 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide and its analogs.
In conclusion, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide is a novel compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide and its derivatives.

Synthesis Methods

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide can be synthesized by the condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide and 4-methylbenzaldehyde in the presence of a suitable catalyst. The resulting product is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has been studied for its potential use as a pesticide. In material science, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has been investigated for its ability to form metal complexes, which have potential applications in catalysis and sensing.

properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-3-23-17-7-5-4-6-16(17)21-19(23)25-13-18(24)22-20-12-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLIACRXMLDGW-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

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